6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile
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Overview
Description
6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. This reaction can be carried out under catalyst-free grinding conditions, which is an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-cyano-6-alkylamino pyridine derivatives
- Pyrazolo[3,4-b]pyridine derivatives with different substituents
- Pyrano[2,3-d]pyrimidine derivatives
Uniqueness
6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and cyano groups in the pyrazole ring enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in scientific research and industry.
Biological Activity
6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C20H11ClN6
- Molecular Weight : 370.795 g/mol
- Structural Features : The compound features a pyrazolo[3,4-b]pyridine core with amino and dicarbonitrile substituents, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, the compound has been evaluated for its cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 2.59 | Induces apoptosis and cell cycle arrest at S phase |
Doxorubicin | HeLa | 2.35 | Standard chemotherapy agent |
In comparative studies, the compound exhibited significant cytotoxicity against HeLa cells, comparable to doxorubicin, suggesting its potential as an anticancer agent .
The biological activity of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase in HeLa cells, inhibiting DNA replication processes.
- Induction of Apoptosis : It promotes both early and late apoptosis in cancer cells, which is critical for reducing tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of pyrazolo[3,4-b]pyridine have shown promising antifungal and antitubercular activities. For instance:
- Certain derivatives demonstrated effective inhibition against pathogenic strains of fungi and Mycobacterium tuberculosis H37Rv .
Study on Anticancer Effects
A study published in PMC evaluated various pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. The results indicated that modifications at the phenyl ring significantly influenced anticancer activity. Specifically:
- Compound 9a demonstrated superior activity against HeLa cells compared to other derivatives.
- Structure-activity relationship (SAR) analysis revealed that electronic characteristics of substituents affected potency .
Antimicrobial Evaluation
Another investigation focused on the antifungal properties of pyrazolo derivatives. The results indicated that specific substitutions enhanced antifungal efficacy against strains like Candida albicans and Aspergillus niger. These findings suggest that further exploration into structural modifications could lead to more effective antimicrobial agents .
Properties
CAS No. |
84637-33-2 |
---|---|
Molecular Formula |
C20H11ClN6 |
Molecular Weight |
370.8 g/mol |
IUPAC Name |
6-amino-3-(4-chlorophenyl)-1-phenylpyrazolo[3,4-b]pyridine-4,5-dicarbonitrile |
InChI |
InChI=1S/C20H11ClN6/c21-13-8-6-12(7-9-13)18-17-15(10-22)16(11-23)19(24)25-20(17)27(26-18)14-4-2-1-3-5-14/h1-9H,(H2,24,25) |
InChI Key |
HGJUFGNYNNAFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=C(C(=N3)N)C#N)C#N)C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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